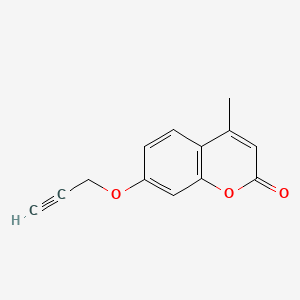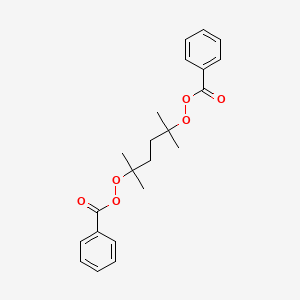
azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene: This compound is often used in various industrial applications due to its unique properties, such as its ability to form films and its resistance to water and chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this copolymer typically involves free radical polymerization. The monomers 2-propenoic acid, ethenylbenzene, and (1-methylethenyl)benzene are polymerized in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent, such as toluene or ethyl acetate, at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the polymerization process is often conducted in large-scale reactors with precise control over temperature, pressure, and monomer feed rates. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt. The final product is typically obtained as a solution or dispersion, which can be further processed into films, coatings, or other forms.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites of the monomers.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, especially at the aromatic rings of ethenylbenzene and (1-methylethenyl)benzene.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor for the synthesis of other polymers and copolymers.
- Employed in the development of advanced materials with specific properties, such as hydrogels and superabsorbent polymers.
Biology:
- Utilized in the fabrication of biocompatible coatings for medical devices.
- Investigated for use in drug delivery systems due to its ability to form stable films and encapsulate active ingredients.
Medicine:
- Applied in the development of wound dressings and other medical materials that require biocompatibility and resistance to microbial growth.
Industry:
- Used in the production of paints, coatings, and adhesives.
- Employed in water treatment processes as a flocculant or coagulant .
Mecanismo De Acción
The mechanism by which this copolymer exerts its effects is primarily related to its ability to form stable films and its chemical resistance. The polymer chains interact with each other and with substrates through hydrogen bonding, van der Waals forces, and ionic interactions. These interactions contribute to the formation of a cohesive and durable film. Additionally, the presence of ammonium ions enhances the polymer’s solubility in water and its ability to interact with other ionic species .
Comparación Con Compuestos Similares
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, sodium salt
- 2-Propenoic acid, polymer with butyl 2-propenoate, ethenylbenzene and (1-methylethenyl)benzene, ammonium salt
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, potassium salt
Comparison:
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, sodium salt: Similar in structure but differs in the counterion, which can affect solubility and ionic interactions.
- 2-Propenoic acid, polymer with butyl 2-propenoate, ethenylbenzene and (1-methylethenyl)benzene, ammonium salt: Contains an additional monomer (butyl 2-propenoate), which can impart different physical properties, such as flexibility and hydrophobicity.
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, potassium salt: Similar to the ammonium salt but with potassium as the counterion, affecting solubility and ionic interactions .
Propiedades
Número CAS |
89678-90-0 |
|---|---|
Fórmula molecular |
C20H25NO2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C3H4O2.H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-2-3(4)5;/h3-7H,1H2,2H3;2-7H,1H2;2H,1H2,(H,4,5);1H3 |
Clave InChI |
ZFOBAMQJUVELNL-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C=CC(=O)O.N |
SMILES canónico |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C=CC(=O)O.N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Benzenesulfonic acid, 3-[(1,3-dioxobutyl)amino]-4-methoxy-](/img/structure/B1617344.png)
